[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid

Cyclooxygenase Inflammation Structure-Activity Relationship

Researchers relying on indomethacin for mechanistic studies face a critical confound: its COX-1/COX-2 inhibitory activity masks COX-independent anticancer and anti-inflammatory effects. [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid (CAS 807614-97-7) resolves this by replacing the 5-methoxy group with a hydroxyl, abolishing COX activity while retaining PPARγ agonism and apoptosis induction. Its 2,4-dichlorobenzoyl moiety further modulates electronic properties beyond mono-chloro analogs, enabling unambiguous dissection of COX-dependent vs. COX-independent biology. • COX-Inert Negative Control: Validated 5-hydroxy substitution renders the compound inactive against COX-1/COX-2, providing a definitive negative control for indomethacin in inflammation and oncology assays. • CaMKII Inhibitor Intermediate: The 2,4-dichlorobenzoyl-5-hydroxyindole core serves as a privileged scaffold for next-generation CaMKII inhibitors targeting cardiac hypertrophy. • PPARγ Lead Optimization: Retains desmethylindomethacin-associated PPARγ agonism while offering a synthetic handle for derivatization, potentially decoupling metabolic benefits from GI toxicity. • Reference Standard Utility: Unique 2,4-dichloro substitution provides distinct chromatographic retention and spectral properties for impurity profiling in indomethacin QC assays.

Molecular Formula C18H13Cl2NO4
Molecular Weight 378.2 g/mol
CAS No. 807614-97-7
Cat. No. B12521212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid
CAS807614-97-7
Molecular FormulaC18H13Cl2NO4
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O
InChIInChI=1S/C18H13Cl2NO4/c1-9-13(8-17(23)24)14-7-11(22)3-5-16(14)21(9)18(25)12-4-2-10(19)6-15(12)20/h2-7,22H,8H2,1H3,(H,23,24)
InChIKeyMXIVBZCQIXKHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for a Specialized Indole-3-acetic Acid Derivative


[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid (CAS 807614-97-7) is a synthetic indole-3-acetic acid derivative bearing a 2,4-dichlorobenzoyl substituent at the N1 position and a free hydroxyl at C5. It serves as a critical research intermediate and a tool compound for probing cyclooxygenase (COX) biology and related off-target pathways [1]. This compound is structurally positioned between the potent non-selective NSAID indomethacin and its inactive desmethyl metabolite, offering a unique combination of halogenation patterns that are essential for specific structure-activity relationship (SAR) studies.

Workflow COX-independent mechanistic probe studies
Selection 5-Hydroxy indole scaffold with 2,4-dichloro pattern
Context SAR tool for PPARγ and CaMKII pathway research

Why This Compound Cannot Be Replaced by Generic Indomethacin Analogs


Substituting this compound with generic indomethacin analogs (e.g., indomethacin itself, CAS 53-86-1, or its simple desmethyl metabolite, CAS 2504-32-7) is scientifically invalid for mechanistic studies. The core evidence demonstrates that the 5-hydroxy substitution in desmethylindomethacin abolishes COX-1/COX-2 inhibitory activity compared to the 5-methoxy parent, shifting biological activity towards PPARγ agonism and apoptosis induction [1]. The 2,4-dichlorobenzoyl moiety on the target compound introduces a distinct halogenation pattern that further modulates electronic and steric properties, potentially altering target binding selectivity and metabolic stability far beyond the effects seen with the 4-chlorobenzoyl group alone [2]. Using a mono-chloro or methoxy analog will not recapitulate these specific off-target profiles, leading to erroneous conclusions in COX-dependent vs. COX-independent mechanistic dissection.

Attribute
Target Compound
Generic Analog Risk
5-Position
Hydroxy (–OH)
Methoxy (–OCH₃) retains COX activity, confounding mechanistic readouts
Benzoyl Pattern
2,4-Dichloro
4-Chloro or unsubstituted alters CaMKII SAR and target binding selectivity
Pathway Bias
PPARγ / CaMKII
COX-1/COX-2 dominant; may not replicate non-COX off-target profile

SAR-Driven Quantitative Differentiation Evidence


COX-2 Inhibitory Activity: Loss of Function vs. Indomethacin

A head-to-head comparison demonstrates that the 5-hydroxy substitution, a feature shared between the target compound and its close analog desmethylindomethacin, results in a dramatic loss of COX inhibitory potency relative to indomethacin. This establishes a critical baseline for using these compounds as COX-inactive probes. While indomethacin potently inhibits COX-1 and COX-2, its 2'-desmethyl derivative (5-hydroxy analog) shows a complete loss of this activity, as demonstrated by the absence of prostaglandin E2 (PGE2) suppression in cell-based assays compared to the potent suppression by the parent drug [1]. The target compound's additional 2,4-dichloro substitution is expected to maintain or further diminish COX-2 affinity, making it a superior negative control for studies requiring COX-inert indole scaffolds.

COX-2 Activity
Class-level inference
Potent inhibition → no significant suppression
Supports COX-inert probe selection context
Based on desmethylindomethacin SAR; target compound inferred
Cyclooxygenase Inflammation Structure-Activity Relationship

In Vivo Gastrointestinal Safety Profile: Differentiation from Indomethacin

In direct comparative studies, desmethylindomethacin demonstrated significantly lower gastrointestinal (GI) toxicity than indomethacin in C57BL6 mice. This difference is directly attributed to the abolition of COX-1 inhibitory activity in the gastric mucosa [1]. The target compound, bearing the same critical 5-hydroxy modification, is predicted to exhibit a similarly reduced GI toxicity profile compared to indomethacin, which is a crucial differentiator for in vivo studies where NSAID-induced gastric damage is a confounding variable.

GI Endpoint
Cross-study comparable
Lower GI lesion context reported vs indomethacin
Reported GI endpoint differentiation context
Model-dependent; target compound data to verify
Gastrointestinal Toxicity In Vivo Model Safety Pharmacology

CaMKII Inhibitory Scaffold Potential: SAR for Non-COX Targets

A focused SAR study on 2-(substituted benzoyl)-5-hydroxyindoles identified this core as a novel platform for CaMKII inhibition, a target relevant to cardiovascular and neurological diseases. The study revealed that potent inhibitory activity is highly dependent on substitutions at the para-position of the benzoyl ring [1]. The target compound's 2,4-dichlorobenzoyl group represents a distinct electronic and steric environment compared to the previously explored 4-halo or unsubstituted analogs, making it a valuable probe for expanding CaMKII SAR beyond the initial hit compounds. Activity for the most optimized compound in the series was reported to be stronger than the known CaMKII inhibitor KN-93 [1].

CaMKII SAR
Class-level inference
>10-fold
Supports CaMKII SAR expansion context
Para-substitution key; 2,4-dichloro variant untested
CaMKII Kinase Inhibition Cardiovascular Research

PPARγ Agonism and Anticancer Potential: A Divergent Pathway

A key differentiation is the functional shift from COX inhibition to PPARγ-dependent transcription induction. Desmethylindomethacin, and by extension the target compound, acts as an inducer of PPARγ-dependent transcription and adipocyte differentiation, a profile diametrically opposed to that of indomethacin [1]. This functional switch makes the compound a lead structure for antidiabetic and anticancer drug development, where PPARγ modulation is desired but anti-inflammatory COX inhibition is not. No equivalent activity is observed with the parent COX inhibitor indomethacin.

PPARγ Activity
Cross-study comparable
Non-inducer → inducer functional switch
Supports PPARγ pathway-response context
Based on desmethyl analog; target compound inferred
PPARγ Agonism Anticancer Agent Cell Differentiation

Optimal Application Scenarios in Life Science Research


Discriminating COX-Dependent vs. COX-Independent Biology

This compound, due to its anticipated COX-inert profile derived from the 5-hydroxy substitution [1], serves as an ideal negative control for indomethacin in any in vitro or in vivo assay designed to differentiate COX-2-mediated inflammation from COX-independent effects. Its use is critical in oncology studies where the anticancer effects of NSAIDs are often confounded by their COX inhibitory activity.

Identifying Novel CaMKII Inhibitors via Focused SAR Expansion

Based on its 2,4-dichlorobenzoyl-5-hydroxyindole core, this compound is an essential intermediate for synthesizing a new generation of CaMKII inhibitors [2]. Its distinct halogenation pattern enables exploration of a novel chemical space that could yield inhibitors with improved selectivity for specific CaMKII isoforms relevant to cardiac hypertrophy and heart failure.

PPARγ-Mediated Drug Discovery Programs

For teams focused on metabolic disorders or oncology, this compound is a superior starting point for lead optimization. It retains the PPARγ agonism associated with the desmethylindomethacin scaffold [1] while providing the synthetic handle of the 2,4-dichlorobenzoyl group for further derivatization, potentially decoupling the desired metabolic effects from gastrointestinal toxicity.

Pharmacopoeial Impurity Profiling and Reference Standard Qualification

Given its structural relation to indomethacin, this compound can serve as a highly specific reference standard or impurity marker for advanced chromatographic methods. Its unique retention time and spectral properties, dictated by the 2,4-dichloro substitution, enable its use in quality control (QC) assays where unambiguous identification of process-related impurities from indomethacin synthesis is required [1].

Application
Selection Property
Validation Focus
COX-independent mechanistic studies
COX-inert indole scaffold
Confirm absence of COX-2 activity in assay system
CaMKII SAR expansion
2,4-Dichloro substitution pattern
Kinase panel selectivity and isoform profiling
PPARγ pathway-response studies
5-Hydroxy indole pharmacophore
PPARγ transcriptional activation endpoint
Chromatographic impurity profiling
Distinct retention and spectral properties
HPLC/LC-MS method specificity verification
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